7-{6-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one
Description
7-{6-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-oxohexyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic compound that features a piperazine moiety, a quinazolinone core, and a dioxolo ring
Properties
Molecular Formula |
C26H29ClN4O4S |
|---|---|
Molecular Weight |
529.1 g/mol |
IUPAC Name |
7-[6-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-oxohexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
InChI |
InChI=1S/C26H29ClN4O4S/c1-17-6-7-18(27)13-21(17)29-9-11-30(12-10-29)24(32)5-3-2-4-8-31-25(33)19-14-22-23(35-16-34-22)15-20(19)28-26(31)36/h6-7,13-15H,2-5,8-12,16H2,1H3,(H,28,36) |
InChI Key |
LEROASQOKRANTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CCCCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{6-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-oxohexyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves multiple steps, including the formation of the piperazine ring, the quinazolinone core, and the dioxolo ring. The key steps include:
Formation of Piperazine Derivatives: The piperazine moiety can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Quinazolinone Core Synthesis: The quinazolinone core can be synthesized through cyclization reactions involving anthranilic acid derivatives and isocyanates.
Dioxolo Ring Formation: The dioxolo ring can be introduced through cyclization reactions involving catechol derivatives and formaldehyde.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can occur at the quinazolinone core, leading to the formation of dihydroquinazolinones.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include alkyl halides and acyl chlorides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazolinones.
Substitution: N-alkyl and N-acyl piperazine derivatives.
Scientific Research Applications
7-{6-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-oxohexyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly for its anti-inflammatory, antimicrobial, and anticancer activities.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Pharmacology: The compound is investigated for its pharmacokinetic properties and potential as a drug candidate.
Industrial Applications: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-{6-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-oxohexyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and ion channels.
Pathways Involved: It may modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Piperazine Derivatives: Compounds such as aripiprazole and quetiapine.
Quinazolinone Derivatives: Compounds such as gefitinib and erlotinib.
Dioxolo Ring Compounds: Compounds such as dioxolane and dioxane.
Uniqueness
7-{6-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-oxohexyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is unique due to its combination of a piperazine moiety, a quinazolinone core, and a dioxolo ring, which imparts distinct biological activities and chemical properties .
Biological Activity
The compound 7-{6-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one is a complex organic molecule belonging to the class of quinazoline derivatives. Its intricate structure includes multiple functional groups such as a piperazine ring, thioxo moiety, and dioxole structure, which contribute to its potential biological activities. This article reviews the biological activity of this compound based on existing research and data.
- Molecular Formula : C26H29ClN4O4S
- Molecular Weight : 501.0 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Preliminary studies suggest that quinazoline derivatives exhibit a range of biological activities including:
- Anticancer Activity : Compounds with similar structures have shown effectiveness against various cancer types by inhibiting tumor growth and inducing apoptosis.
- Antidepressant Effects : The piperazine component is associated with neuropharmacological effects that may alleviate symptoms of depression.
- Antimicrobial Properties : Thioxoquinazoline analogs have demonstrated activity against a variety of bacterial and fungal strains.
The biological activity of the compound is likely mediated through interactions with specific molecular targets:
- Receptor Binding : The compound may interact with neurotransmitter receptors (e.g., serotonin and dopamine receptors) due to the presence of the piperazine ring.
- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation or microbial metabolism.
- Signal Transduction Modulation : The compound could influence intracellular signaling pathways that regulate cell survival and apoptosis.
Comparative Analysis with Similar Compounds
The following table summarizes structural features and biological activities of related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(5-chloro-2-methylphenyl)piperazine | Piperazine ring | Antidepressant |
| Quinazoline derivatives | Quinazoline core | Anticancer |
| Thioxoquinazoline analogs | Thioxo group | Antimicrobial |
This specific compound's unique combination of a dioxole structure with a thioxo group may confer distinct pharmacological properties not observed in simpler analogs.
Case Studies and Research Findings
Research has indicated various biological activities associated with quinazoline derivatives:
- Anticancer Studies : A study demonstrated that similar quinazoline compounds could inhibit the growth of breast cancer cells through apoptosis induction via mitochondrial pathways.
- Neuropharmacological Effects : Research involving piperazine derivatives showed potential in reducing anxiety-like behaviors in animal models, suggesting antidepressant properties.
- Antimicrobial Testing : Compounds structurally related to this quinazoline derivative have been tested against resistant bacterial strains, showing promising inhibition rates.
Future Directions
Further research is essential to fully elucidate the biological mechanisms and therapeutic potentials of This compound . Studies focusing on:
- In vivo efficacy and safety assessments.
- Detailed interaction studies with specific molecular targets.
- Optimization of synthetic routes for enhanced yield and purity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
